Product packaging for 6-Methyl-2-heptyl isothiocyanate(Cat. No.:CAS No. 194086-70-9)

6-Methyl-2-heptyl isothiocyanate

Cat. No.: B062630
CAS No.: 194086-70-9
M. Wt: 171.31 g/mol
InChI Key: DIYVEJXQDMOGEL-UHFFFAOYSA-N
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Description

6-Methyl-2-heptyl isothiocyanate is a bioactive natural product and a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This compound is of significant research interest due to its role as a key defensive metabolite in plants and its ability to elicit characteristic nocifensive behaviors and pain sensations in animal models through specific activation of TRPA1, a receptor integral to the detection of irritant and inflammatory signals. Its mechanism of action involves covalent modification of specific cysteine residues within the TRPA1 channel's N-terminal domain, leading to channel activation and subsequent calcium influx. Researchers utilize this isothiocyanate extensively in neuroscience and pharmacology to study TRP channel physiology, neuronal signaling pathways, and the molecular mechanisms of chemesthesis and pain. Furthermore, it serves as a valuable chemical probe for investigating plant-herbivore interactions and the ecological roles of glucosinolate-derived hydrolysis products. This high-purity compound is an essential tool for advancing fundamental and applied research in these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NS B062630 6-Methyl-2-heptyl isothiocyanate CAS No. 194086-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isothiocyanato-6-methylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-8(2)5-4-6-9(3)10-7-11/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYVEJXQDMOGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374944
Record name 2-Isothiocyanato-6-methylheptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194086-70-9
Record name 2-Isothiocyanato-6-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 194086-70-9
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Biosynthetic Pathways and Precursors of 6 Methyl 2 Heptyl Isothiocyanate

Glucosinolate-Myrosinase System as the General Mechanism for Isothiocyanate Formation

The formation of isothiocyanates, including 6-methyl-2-heptyl isothiocyanate, is a classic example of a two-component defense system in plants of the order Brassicales, commonly known as the "glucosinolate-myrosinase system". researchgate.netcabidigitallibrary.org This system involves two key components: glucosinolates, which are inactive precursor molecules, and myrosinase, a catalytic enzyme. researchgate.net In intact plant tissue, these two components are physically separated from each other. researchgate.net Glucosinolates are typically stored in the vacuoles of S-cells, while myrosinase is located in adjacent but separate myrosin cells. who.int

When the plant tissue is damaged, for instance by chewing or cutting, the cellular compartmentalization is disrupted, bringing the glucosinolates into contact with myrosinase. researchgate.net This interaction initiates a rapid hydrolysis process. researchgate.net The myrosinase enzyme cleaves the β-thioglucose moiety from the glucosinolate molecule. researchgate.net This cleavage results in the formation of an unstable intermediate aglycone. researchgate.net This aglycone then spontaneously undergoes a chemical rearrangement, known as the Lossen rearrangement, to form a highly reactive and biologically active isothiocyanate. nih.gov Other potential products of this hydrolysis, depending on various factors, include nitriles, thiocyanates, and epithionitriles. researchgate.net

Role of Glucosinolate Precursors in Isothiocyanate Generation

Isothiocyanates are not synthesized directly but are generated from their stable glucosinolate precursors. cabidigitallibrary.org The structure of the resulting isothiocyanate is determined by the side chain (R-group) of the parent glucosinolate. ndnr.com There are over 130 identified glucosinolates, which are classified based on their precursor amino acid into aliphatic, aromatic, and indole (B1671886) types. ndnr.comwikipedia.org

This compound is an aliphatic isothiocyanate. While its direct glucosinolate precursor is not extensively documented, based on its chemical structure, it is derived from a corresponding glucosinolate with a 6-methylheptyl side chain. This precursor belongs to the class of long-chain aliphatic glucosinolates. wikipedia.org Plants in the Brassicaceae family, such as wasabi (Wasabia japonica), are known to contain a variety of long-chain methylsulfinylalkyl isothiocyanates, including 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), 7-methylsulfinylheptyl isothiocyanate, and 8-methylsulfinyloctyl isothiocyanate, highlighting the plant's capacity to produce isothiocyanates with extended aliphatic chains. wikipedia.org

Myrosinase Enzyme Activity and Hydrolysis Conditions

Myrosinase (β-thioglucoside glucohydrolase) is the enzyme responsible for initiating the conversion of glucosinolates into isothiocyanates. nutrasabi.com The activity of this enzyme and the profile of the resulting hydrolysis products are influenced by several conditions.

The process of glucosinolate hydrolysis can yield different products depending on the specific conditions and the structure of the parent glucosinolate. nih.gov Factors such as pH and the presence of cofactors play a crucial role. nih.gov At a neutral pH, the formation of isothiocyanates is generally favored. who.int However, at a lower pH, the production of nitriles may be more prominent. who.intnih.gov

The type of hydrolysis products can also be influenced by the presence of specific proteins. For example, epithiospecifier proteins (ESPs) can direct the reaction towards the formation of epithionitriles instead of isothiocyanates, particularly if the glucosinolate side chain has a terminal double bond. nih.gov

Amino Acid Chain Elongation Pathways for Aliphatic Glucosinolates

The diversity of aliphatic glucosinolates, including the precursor to this compound, arises from a chain elongation pathway that modifies the side chain of certain amino acids, primarily methionine. nih.govresearchgate.net This process involves iterative cycles that add methylene (B1212753) groups to the amino acid's side chain before the formation of the core glucosinolate structure. nih.gov

Methionine-Derived Glucosinolate Biosynthesis

The biosynthesis of aliphatic glucosinolates begins with the deamination of methionine to its corresponding 2-oxo acid, 4-methylthio-2-oxobutyrate. nih.gov This initial step is catalyzed by the enzyme branched-chain aminotransferase 4 (BCAT4). nih.gov The resulting 2-oxo acid then enters a three-step chain elongation cycle. researchgate.net This cycle involves condensation with acetyl-CoA, followed by isomerization and then oxidative decarboxylation, ultimately yielding a new 2-oxo acid that is one methylene group longer. researchgate.net This elongated 2-oxo acid can then either undergo further rounds of chain elongation or be converted into a chain-elongated amino acid, which then serves as the substrate for the core glucosinolate biosynthesis pathway. researchgate.net

Role of Methylthioalkylmalate Synthases (MAMs) in Side Chain Elongation

A key family of enzymes in the chain elongation process is the Methylthioalkylmalate Synthases (MAMs). nih.gov These enzymes catalyze the initial condensation step of the cycle, where acetyl-CoA is combined with a 2-oxo acid derived from methionine. nih.gov The number of elongation cycles, and thus the final length of the aliphatic side chain, is a significant factor in the diversity of glucosinolates. nih.gov

Different MAM enzymes exhibit preferences for substrates of varying chain lengths, which contributes to the array of aliphatic glucosinolates found in a particular plant species. nih.gov For instance, in Arabidopsis thaliana, the MAM3 enzyme has been shown to be capable of catalyzing all six of the condensation reactions involved in methionine chain elongation. mdpi.com The existence of multiple MAM enzymes with different specificities allows for the production of a wide range of aliphatic glucosinolates, from short-chain to long-chain varieties like the precursor to this compound. nih.govnih.gov

Environmental and Developmental Factors Influencing Glucosinolate and Isothiocyanate Profiles

Studies have shown that factors such as temperature and water availability can affect glucosinolate levels. For example, in some Brassica species, higher temperatures have been associated with an increase in glucosinolate content. Conversely, drought conditions have been observed to decrease the total glucosinolate content in the leaves of wasabi plants. Salinity has also been shown to influence glucosinolate levels, with salt treatment leading to an increase in the total glucosinolate content in the petioles of wasabi.

The developmental stage of the plant and the specific organ also play a crucial role in glucosinolate accumulation. In Arabidopsis thaliana, for instance, dormant and germinating seeds have the highest concentrations of glucosinolates. Generally, younger leaves tend to have higher glucosinolate concentrations than older leaves. In wasabi, young leaves and roots have been found to contain higher levels of glucosinolates compared to mature leaves and petioles. Interestingly, while abiotic stresses may not always lead to significant changes in glucosinolate production, they can enhance the content of glucosinolate hydrolysis products, including isothiocyanates.

Data Tables

Table 1: Key Enzymes in Aliphatic Glucosinolate Biosynthesis

Table 2: Factors Influencing Glucosinolate and Isothiocyanate Profiles

Compound Names

Table 3: Chemical Compounds Mentioned

Chemical Synthesis Strategies for 6 Methyl 2 Heptyl Isothiocyanate

General Synthetic Routes for Isothiocyanates from Primary Amines

The conversion of primary amines to isothiocyanates is a cornerstone of organosulfur chemistry. chemrxiv.org These methods generally involve the reaction of the amine with a source of thiocarbonyl, followed by an elimination or decomposition step to yield the R-N=C=S functional group.

The most prevalent method for synthesizing isothiocyanates involves the decomposition of a dithiocarbamate (B8719985) salt, which is formed by reacting a primary amine with carbon disulfide (CS₂). nih.gov The initial reaction between the primary amine and CS₂, typically in the presence of a base like triethylamine (B128534) or DBU, forms a dithiocarbamate salt intermediate. chemrxiv.orgorganic-chemistry.orgbohrium.com This intermediate is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur-containing byproduct to yield the final isothiocyanate. chemrxiv.org

A variety of desulfurization reagents have been developed to promote this transformation, each with its own advantages regarding reaction conditions, scope, and efficiency. Early methods often employed toxic reagents like thiophosgene, but modern approaches utilize safer and more versatile compounds. nih.gov Tosyl chloride was demonstrated to be an effective mediator for the decomposition of dithiocarbamate salts generated in situ. organic-chemistry.org Other electrophilic reagents, such as acetyl chloride, benzoyl chloride, and sulfonyl chloride, have also proven effective, providing the desired isothiocyanate in good yields. nih.gov The use of acetyl chloride is particularly advantageous as it can circumvent purification issues associated with tosyl chloride. nih.gov

Recent advancements have focused on greener and more practical desulfurizing systems. Sodium persulfate (Na₂S₂O₈) has been used for an efficient synthesis in water, a green solvent. rsc.org This method is compatible with a wide range of functional groups, including those on linear and branched alkyl amines. rsc.orgresearchgate.net Other notable reagents include cyanuric acid, propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), and carbon tetrabromide, which expand the toolkit for this fundamental transformation. organic-chemistry.orgbohrium.comresearchgate.netbeilstein-journals.org

Table 1: Selected Desulfurization Reagents for Isothiocyanate Synthesis from Dithiocarbamate Salts

Desulfurization Reagent Key Features Source(s)
Tosyl Chloride (TsCl) A general protocol for various alkyl- and arylisothiocyanates. organic-chemistry.org
Acetyl Chloride (AcCl) Provides excellent yields and avoids purification issues seen with TsCl. nih.gov
Sodium Persulfate (Na₂S₂O₈) Enables synthesis in water; tolerates diverse functional groups. rsc.org
Cyanuric Chloride (TCT) Used in facile one-pot protocols under aqueous conditions. beilstein-journals.orgnih.gov
Carbon Tetrabromide (CBr₄) Functions as a desulfurizing agent under mild, metal-free conditions. bohrium.comresearchgate.net
Propane Phosphonic Acid Anhydride (T3P®) Acts as an efficient desulfurating agent in one-pot reactions. organic-chemistry.org

Beyond their role as desulfurization agents, certain electrophilic reagents can be used more directly to facilitate isothiocyanate formation from primary amines. Phenyl chlorothionoformate, for instance, serves as an efficient thiocarbonyl-transfer reagent. organic-chemistry.org In a one-pot process, it reacts with amines in the presence of solid sodium hydroxide (B78521) to produce alkyl and electron-rich aryl isothiocyanates. organic-chemistry.org For more challenging substrates, such as electron-deficient amines, a two-step approach using this reagent is more effective. chemrxiv.org

Other conventional electrophiles can also mediate the decomposition of the dithiocarbamate intermediate. A screening of reagents demonstrated that acetyl chloride, tosyl chloride, dimethyldichlorosilane, benzoyl chloride, and sulfonyl chloride all successfully produced phenethyl isothiocyanate from its corresponding amine, confirming that the mechanism involves the nucleophilic attack of the dithiocarbamate on the electrophile. nih.gov

Specific Approaches for Branched-Chain and Sulfinyl-Containing Isothiocyanates

Synthesizing isothiocyanates with specific structural features, such as the branched alkyl chain of 6-methyl-2-heptyl isothiocyanate or those containing a sulfinyl group, requires tailored strategies. General methods are often adaptable to branched-chain amines, as seen with protocols using sodium persulfate or carbon tetrabromide which are effective for structurally diverse linear and branched alkyl amines. rsc.orgresearchgate.net

The synthesis of sulfinyl-containing isothiocyanates, such as the well-studied 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), provides a clear example of introducing a sulfinyl group into a target molecule. This is typically achieved in the final stages of the synthesis through the selective oxidation of a thioether precursor. jst.go.jp

The synthesis of 6-MSITC is accomplished through the oxidation of its thioether analogue, 6-(methylthio)hexyl isothiocyanate. jst.go.jp This transformation specifically targets the sulfur atom of the thioether moiety, converting it to a sulfoxide (B87167) without affecting the isothiocyanate group. The selective oxidation of thioethers to sulfoxides is a well-established reaction in organic chemistry, often employing oxidizing agents like hydrogen peroxide, peroxy acids (e.g., peroxybenzoic acid), or other specialized reagents under controlled conditions to prevent overoxidation to the sulfone. organic-chemistry.orggoogle.com This targeted oxidation is crucial for creating the final sulfinyl structure characteristic of compounds like 6-MSITC. jst.go.jpnih.gov

Development of "One-Pot" Synthesis Methodologies

To improve efficiency and reduce waste, significant effort has been directed toward developing "one-pot" procedures for isothiocyanate synthesis. These methods combine the formation of the dithiocarbamate intermediate and its subsequent conversion into the isothiocyanate in a single reaction vessel, avoiding the isolation of intermediates. rsc.orgresearchgate.net

Several effective one-pot protocols have been established:

Aqueous Sodium Persulfate: A green and practical one-pot method uses sodium persulfate (Na₂S₂O₈) as the desulfurizing agent in water, readily converting diverse primary amines into isothiocyanates in satisfactory yields. rsc.org

Aqueous Cyanuric Chloride: A general and facile one-pot process has been developed using cyanuric chloride as the desulfurylation reagent under aqueous conditions. beilstein-journals.orgnih.govnih.gov This method involves the in situ generation of the dithiocarbamate salt, followed by elimination to form the isothiocyanate. nih.gov

Carbon Tetrabromide Mediation: A metal-free, one-pot synthesis uses carbon tetrabromide as the desulfurizing agent. researchgate.net The reaction proceeds under mild conditions where the dithiocarbamate salt is formed in situ from the amine and carbon disulfide, followed by treatment with carbon tetrabromide. bohrium.com

Tosyl Chloride Mediation: A protocol relying on tosyl chloride-mediated decomposition of dithiocarbamate salts, generated in situ from amines, carbon disulfide, and triethylamine, allows for the one-pot preparation of various alkyl- and arylisothiocyanates. organic-chemistry.org

Table 2: Comparison of Selected "One-Pot" Synthesis Methods

Method/Reagents Solvent(s) Key Advantages Applicable Substrates Source(s)
CS₂, Na₂S₂O₈ Water Green, practical, good functional group tolerance Linear and branched alkyl amines, aryl amines rsc.orgresearchgate.net
CS₂, Cyanuric Chloride Water / CH₂Cl₂ Economical, suitable for scale-up Broad range of alkyl and aryl amines beilstein-journals.orgnih.govnih.gov
CS₂, CBr₄, DBU Acetonitrile Mild conditions, simple operation, metal-free Aryl and alkyl amines bohrium.comresearchgate.net

Regio- and Stereoselective Synthesis of Isothiocyanate Derivatives

Controlling the regiochemistry and stereochemistry is critical when synthesizing complex or chiral isothiocyanate derivatives. Regioselectivity involves controlling the position of the isothiocyanate group, while stereoselectivity involves controlling its three-dimensional orientation.

The synthesis of chiral isothiocyanates from chiral primary amines has been achieved with high fidelity using methods that prevent racemization (the loss of stereochemical purity). For example, the one-pot procedure using sodium persulfate in water can be used to prepare chiral isothiocyanates from chiral amines without compromising their stereochemical integrity. rsc.orgresearchgate.net Similarly, the synthesis of isothiocyanate derivatives of L- and D-amino acid methyl esters using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent proceeds with low racemization. nih.gov The tandem Staudinger/aza-Wittig reaction sequence is another powerful, racemization-free method for producing chiral Nβ-protected amino alkyl isothiocyanates. chemrxiv.orgnih.gov

Stereoselective synthesis can also be achieved through specific reaction mechanisms. For instance, the stereoselective synthesis of (3'S)-3'-isothiocyanato-3'-C-vinyl-3'-deoxyuridine was investigated via a (3,3)-sigmatropic rearrangement of an allylic thiocyanate, demonstrating a method for precise control over the formation of a chiral center. chemicalpapers.com

Analytical Methodologies for Characterization and Quantification of 6 Methyl 2 Heptyl Isothiocyanate

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of isothiocyanates, providing the necessary separation from complex matrices before detection. mdpi.comresearchgate.net Both gas and liquid chromatography are frequently utilized, with the choice depending on the specific properties of the ITC and the analytical goals. mdpi.com

Gas chromatography is an excellent separation technique for the identification and determination of volatile organic compounds like many isothiocyanates. mdpi.comresearchgate.net When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both qualitative and quantitative analysis. mdpi.comresearchgate.net The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for the compound, which aids in its unambiguous identification. dss.go.th

However, the thermal lability of some isothiocyanates can be a significant challenge. For instance, studies on sulforaphane (B1684495), another ITC, have shown that it can degrade under the high temperatures used in GC injectors. mdpi.comdss.go.th This necessitates careful optimization of GC parameters, such as injector temperature and carrier gas flow rate, to minimize thermal degradation and ensure accurate quantification. dss.go.th For the analysis of total ITC content, a method involving derivatization with 1,2-benzenedithiol (B97157) followed by GC-MS analysis of the stable cyclocondensation product has been successfully developed. researchgate.net

Table 1: Typical GC-MS Parameters for Isothiocyanate Analysis

Parameter Typical Setting Purpose
Injector Type Split/Splitless or On-Column On-column injection can minimize thermal degradation of labile compounds. dss.go.th
Injector Temp. 250 °C (variable) Must be optimized to ensure volatilization without causing compound degradation. dss.go.th
Column Capillary (e.g., HP-5MS) Provides high-resolution separation of volatile compounds.
Carrier Gas Helium Inert gas used to carry the sample through the column.
Flow Rate ~1.0 mL/min (constant flow) Controlled to ensure reproducible retention times and peak shapes. dss.go.th
Oven Program Temperature gradient (e.g., 40°C to 270°C) Separates compounds based on their boiling points and interactions with the column. dss.go.th
MS Detector Electron Ionization (EI) Fragments the molecules to produce a characteristic mass spectrum for identification. dss.go.th

| Mass Range | 50-550 amu | Scans a range of mass-to-charge ratios to capture relevant fragment ions. dss.go.th |

Note: These parameters are general and require optimization for the specific analysis of 6-Methyl-2-heptyl isothiocyanate.

Liquid chromatography (LC) is the principal technique used for the determination of a wide range of isothiocyanates. mdpi.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are particularly favored, often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity. mdpi.comwur.nl These methods are especially crucial for analyzing ITCs that are non-volatile, thermally unstable, or have been converted into stable derivatives. nih.govacs.org

The analytical determination of isothiocyanates can present several challenges due to their instability and the general absence of a strong chromophore for UV detection. mdpi.comresearchgate.net LC-MS/MS overcomes these issues by providing high selectivity and sensitivity, allowing for the direct analysis of underivatized ITCs in some cases or, more commonly, their stable derivatized forms. mdpi.comnih.gov For example, a method using HPLC with atmospheric pressure chemical ionization (APCI)-MS was developed for the detection of 6-(methylsulfinyl)hexyl isothiocyanate and its N-acetyl-L-cysteine conjugate. nih.gov This approach demonstrates the power of LC-MS in identifying both the parent ITC and its metabolites. nih.gov

Table 2: Typical HPLC/LC-MS Parameters for Derivatized Isothiocyanate Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase (e.g., C18) Separates compounds based on hydrophobicity. nih.govresearchgate.net
Mobile Phase Gradient of aqueous solvent (e.g., 0.1% formic acid) and organic solvent (e.g., acetonitrile) Elutes compounds with varying polarities from the column. researchgate.net
Flow Rate 0.3 - 1.0 mL/min Controls the speed of the separation. nih.govresearchgate.net
Column Temp. 35-40 °C Improves peak shape and separation efficiency. nih.govresearchgate.net
Detector DAD, UV, or Mass Spectrometer (MS, MS/MS) DAD/UV for chromophore-containing derivatives; MS for mass-based identification. researchgate.netmostwiedzy.pl

| Ionization Source | Electrospray Ionization (ESI) or APCI | Generates ions from the analyte for MS detection. nih.govnih.gov |

Note: These parameters are general and require optimization for the specific analysis of this compound derivatives.

Due to the inherent volatility and reactivity of the isothiocyanate group, derivatization is a common and often necessary step to create stable products suitable for analysis, particularly by HPLC. mdpi.comresearchgate.net This pre-column derivatization converts the ITC into a less volatile and more easily detectable compound. mdpi.com

N-acetyl-L-cysteine (NAC) Derivatization: This strategy involves reacting the isothiocyanate with N-acetyl-L-cysteine (NAC). mdpi.comresearchgate.net The reaction forms a dithiocarbamate (B8719985), specifically a NAC-ITC conjugate, which is more stable and ionizes efficiently, making it ideal for analysis by LC-MS/MS. mdpi.comwur.nlnih.gov Methods have been developed and validated for the simultaneous analysis of multiple ITCs as their NAC derivatives, achieving low limits of detection (0.9–2.6 μM). mdpi.comwur.nlnih.govacs.org The procedure typically involves incubating the sample with a solution of NAC and sodium bicarbonate for a set time before direct injection into the HPLC system. mostwiedzy.pl This approach was successfully used to detect the conjugate of 6-(methylsulfinyl)hexyl isothiocyanate with NAC. nih.gov

1,2-benzenedithiol (BDT) Derivatization: This method is based on the cyclocondensation reaction between an isothiocyanate and 1,2-benzenedithiol (BDT). mdpi.comresearchgate.netresearchgate.net The reaction is highly selective for the -N=C=S group and produces a stable, cyclic product, 1,3-benzodithiole-2-thione. mdpi.comresearchgate.netnih.gov This product has a strong UV absorbance at 365 nm, which allows for sensitive quantification. nih.govnih.gov A key advantage of the BDT method is that it is a generic assay for total ITC content, as all aliphatic and aromatic ITCs react to form the same quantifiable product. nih.gov This makes it invaluable for determining the total amount of ITCs in a sample, which can then be analyzed by spectrophotometry, HPLC-UV, or GC-MS. researchgate.netresearchgate.netresearchgate.net The sensitivity of this method can be improved to the picomole level when combined with HPLC separation. nih.gov

Table 3: Comparison of Common Derivatization Strategies for Isothiocyanates

Feature N-acetyl-L-cysteine (NAC) 1,2-benzenedithiol (BDT)
Reaction Product ITC-NAC Conjugate (Dithiocarbamate) 1,3-benzodithiole-2-thione
Specificity Specific to each ITC (product retains R-group) General for all ITCs (product is identical)
Primary Use Quantification of individual ITCs. mostwiedzy.pl Quantification of total ITCs. researchgate.netnih.gov
Detection Method LC-MS/MS (high sensitivity and specificity). wur.nlnih.gov HPLC-UV, GC-MS, or Spectrophotometry. researchgate.netresearchgate.netresearchgate.net
Advantages Allows for simultaneous analysis of multiple specific ITCs and their metabolites. nih.gov Simple, robust, and provides a measure of total ITC content regardless of structure. nih.gov

| Limitations | Requires MS detection for confirmation. | Does not distinguish between different ITCs in a mixture. researchgate.net |

Spectroscopic Methods for Structural Elucidation

While chromatography is used for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of organic compounds. nih.gov However, the analysis of isothiocyanates by ¹³C NMR presents a unique challenge. The carbon atom of the isothiocyanate group (-N=C=S) often shows an extremely broad signal or is nearly silent in the spectrum. acs.orgacs.orgglaserchemgroup.comnih.gov This phenomenon is attributed to quadrupolar broadening by the adjacent ¹⁴N nucleus and the structural flexibility of the N=C=S group. acs.orgacs.org

Despite this difficulty, the ITC carbon can often be identified using two-dimensional NMR techniques, such as the Heteronuclear Multiple-Bond Correlation (HMBC) experiment, which shows long-range coupling between protons and carbons. acs.orgglaserchemgroup.com Furthermore, ¹⁵N NMR spectroscopy can provide valuable data, showing that isothiocyanate nitrogen shifts are located at a significantly higher field compared to related compounds like isocyanates. caltech.edu For this compound, ¹H NMR would be expected to clearly show signals for the methyl and methylene (B1212753) protons of the heptyl chain, and advanced NMR techniques would be required to confirm the isothiocyanate carbon.

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. tandfonline.com For isothiocyanates, the key diagnostic feature is the N=C=S functional group, which gives rise to a very strong and characteristically broad absorption band in the IR spectrum. researchgate.net This band corresponds to the asymmetric stretching vibration of the -N=C=S group. researchgate.net The exact position of this band can vary depending on the molecular structure, but it is typically found in the region of 2050–2150 cm⁻¹. The presence of this intense absorption is a strong indicator for the isothiocyanate functionality in a compound like this compound. tandfonline.comresearchgate.net

Table 4: Characteristic IR Absorption Band for Isothiocyanates

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) Intensity

Emerging Research Areas and Future Perspectives

Integrated Systems Biology Approaches for Understanding Isothiocyanate Effects

Systems biology offers a powerful framework for deciphering the complex biological activities of isothiocyanates. By integrating multiple layers of biological data ("omics"), researchers can construct a holistic model of how these compounds influence cellular networks. This approach moves beyond studying a single target or pathway to understanding the global cellular response.

For related isothiocyanates like 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), studies have already demonstrated profound effects on gene expression. For instance, 6-MSITC has been shown to suppress the expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines at the transcriptional level. nih.gov Furthermore, microarray analyses have revealed that 6-MSITC can modulate the expression of a wide array of genes, such as those involved in interferon signaling (IFI1, IFI47) and interleukin receptor expression (IL10ra, IL23ra). nih.gov

Future research on 6-Methyl-2-heptyl isothiocyanate will likely involve:

Transcriptomics: Using RNA-sequencing to map the complete set of gene expression changes in cells or tissues upon exposure to the compound. This can identify novel pathways affected by its activity.

Proteomics: Quantifying changes in the cellular proteome to understand how transcriptional changes translate into functional protein expression.

Metabolomics: Profiling the full spectrum of small-molecule metabolites to assess the impact on cellular metabolism and identify downstream biochemical effects.

By integrating these datasets, scientists can build comprehensive network models that illuminate the intricate mechanisms of action of this compound, identifying key hubs and regulatory nodes that govern its biological effects.

Investigating Specific Molecular Interactions and Receptor Binding

A critical area of ongoing research is the identification of direct molecular binding partners for isothiocyanates. The electrophilic isothiocyanate group (–N=C=S) is known to react with nucleophilic targets, most notably the thiol groups of cysteine residues in proteins. nih.govmdpi.com This interaction can modulate protein function and trigger downstream signaling cascades.

Studies on analogous isothiocyanates have identified several key molecular targets and pathways. While direct binding studies on this compound are limited, the behavior of structurally similar compounds provides a strong predictive framework. For example, 6-MSITC has been shown to interact with and modulate multiple critical signaling pathways without directly binding to cell surface lipopolysaccharide (LPS) receptors. nih.gov

Table 1: Key Molecular Pathways and Targets Modulated by Analogous Isothiocyanates

Target/Pathway Description of Interaction Observed Effect(s) Reference(s)
MAPK Signaling Suppression of all three major MAPK pathways: ERK, p38, and JNK. Inhibition of inflammatory responses by blocking the activation of downstream transcription factors. nih.govnih.gov
JAK/STAT Pathway Inhibition of Janus kinase 2 (JAK2)-mediated signaling. Attenuation of iNOS expression by preventing the activation of the JNK pathway and the transcription factor AP-1. nih.govnih.gov
Nrf2/Keap1 System Modification of Keap1, leading to the release and nuclear accumulation of Nrf2. Upregulation of antioxidant response element (ARE)-driven genes, boosting cellular antioxidant defenses. nih.govjst.go.jp
NF-κB Pathway Inhibition of signaling that leads to the activation of the transcription factor NF-κB. Suppression of the expression of pro-inflammatory genes like COX-2. nih.govmdpi.com
TRP Channels Direct activation of Transient Receptor Potential Ankyrin 1 (TRPA1) and TRPV1 channels. The electrophilic isothiocyanate group is believed to bind to cysteine residues on the TRPA1 channel. nih.govresearchgate.net

| Intracellular Glutathione (B108866) (GSH) | Rapid conjugation with intracellular GSH via the isothiocyanate group. | This is a primary metabolism step that can influence the compound's bioavailability and cellular redox state. | nih.govmdpi.com |

Future investigations will focus on using techniques like affinity chromatography, chemical proteomics, and computational docking to pinpoint the specific protein targets of this compound, validating these interactions and clarifying how they translate into cellular activity.

Advanced Analytical Techniques for Comprehensive Profiling of Complex Biological Matrices

To understand the metabolism, distribution, and bioactivity of this compound in vivo, robust analytical methods are essential. The inherent volatility and reactivity of isothiocyanates present analytical challenges, necessitating sophisticated techniques for their detection and quantification in complex biological samples like plasma, urine, and tissue. mdpi.com

The primary analytical methods employed are chromatographic techniques coupled with mass spectrometry. mdpi.com

High-Performance Liquid Chromatography (HPLC): Often paired with mass spectrometry (HPLC-MS), this is a cornerstone for analyzing isothiocyanates and their metabolites. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS) offers superior resolution and sensitivity, sometimes allowing for analysis without prior chemical modification. mdpi.com

Gas Chromatography (GC): GC coupled with MS (GC-MS) is also widely used, particularly for more volatile compounds. However, due to the thermal instability of many isothiocyanates, a derivatization step is often required to create more stable and volatile analogues suitable for GC analysis. mdpi.comresearchgate.net

Table 2: Summary of Analytical Techniques for Isothiocyanate Profiling

Technique Derivatization Purpose and Application Reference(s)
HPLC-MS/MS Often not required, but can be used. Quantitative and qualitative analysis of parent ITCs and their metabolites in biological fluids. mdpi.com
UPLC-HRMS/MS Typically not required. High-throughput, sensitive, and specific simultaneous determination of multiple compounds in complex extracts. mdpi.com
GC-MS Frequently required. Analysis of volatile ITCs. Derivatization improves thermal stability and chromatographic behavior. mdpi.comresearchgate.net
Derivatization with N-acetyl-L-cysteine Yes Creates stable conjugates for more reliable quantification, mimicking the first step of the mercapturic acid pathway. mdpi.com

| Silylation/Acylation | Yes | General derivatization methods used to increase the thermal stability and volatility of compounds for GC analysis. | researchgate.net |

Future advancements will likely focus on developing more sensitive and high-throughput methods, including novel derivatization agents and advanced mass spectrometry platforms, to create detailed pharmacokinetic and metabolic profiles of this compound.

Exploring the Role of Gut Microbiota in Isothiocyanate Metabolism and Bioactivity

The gut microbiota has emerged as a critical regulator of host health, acting as a complex bioreactor that metabolizes dietary compounds into a vast array of bioactive molecules. nih.govnih.gov This microbial metabolism can significantly alter the bioavailability, bioactivity, and ultimate physiological impact of ingested phytochemicals, including isothiocyanates.

Upon ingestion, isothiocyanates and their glucosinolate precursors come into direct contact with the trillions of microbes in the gastrointestinal tract. The metabolic processes include:

Hydrolysis: Gut bacteria can possess myrosinase-like activity, hydrolyzing glucosinolates to release isothiocyanates.

Biotransformation: The microbiota can directly transform isothiocyanates into different metabolites, potentially altering their activity.

Conjugation: Isothiocyanates are known to be metabolized via the mercapturic acid pathway, and the gut microbiota can influence the availability of substrates like glutathione for this process. mdpi.com

Understanding the interplay between this compound and the gut microbiome is a key future research direction. Investigating how different microbial communities affect its metabolism could explain variations in individual responses. Conversely, studying how the isothiocyanate itself modulates the composition and function of the gut microbiota could reveal new mechanisms for its health effects.

Targeted Biosynthesis and Production Enhancement through Synthetic Biology and Metabolic Engineering

The natural source of isothiocyanates is the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in plants of the Brassicaceae family. mdpi.com The reaction is catalyzed by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant tissue and is released upon damage (e.g., chewing or cutting). mdpi.com

While this natural system is effective, the concentration of specific glucosinolates can be low or variable. Synthetic biology and metabolic engineering offer exciting possibilities for enhancing the production of valuable isothiocyanates like this compound. This can be approached in several ways:

Metabolic Engineering in Plants: Genetically modifying the source plants to upregulate key enzymes in the glucosinolate biosynthetic pathway. This could lead to crop varieties with significantly higher yields of the desired precursor glucosinolate.

Microbial Production: Engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae (baker's yeast) to produce glucosinolates or even directly synthesize isothiocyanates. This involves transferring the entire plant biosynthetic pathway into a microbial host, which can then be grown in large-scale fermenters for controlled and scalable production.

These advanced biotechnological approaches represent a frontier in phytochemical production, potentially enabling a sustainable and high-yield supply of specific isothiocyanates for research and other applications, independent of agricultural constraints.

Q & A

Q. What are the recommended synthetic routes for 6-methyl-2-heptyl isothiocyanate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis often involves nucleophilic substitution or thiocyanate group introduction via reactions with amines or alcohols. Key factors include:

  • Catalyst choice : Use of potassium hydroxide or transition metals (e.g., copper sulfate) to enhance reaction efficiency .
  • Solvent selection : Dimethylformamide (DMF) is preferred for its ability to stabilize intermediates, though alternatives like ethanol may reduce toxicity .
  • Temperature control : Reactions typically proceed at 60–80°C to avoid thermal decomposition of isothiocyanate groups .

Q. How should researchers assess the stability of this compound under laboratory storage conditions?

Methodological Answer: Stability testing requires:

  • Temperature trials : Store aliquots at -20°C, 4°C, and room temperature; analyze degradation via HPLC or GC-MS at 0, 7, 30 days .
  • Light sensitivity : Expose samples to UV/visible light and compare degradation products .
  • Humidity control : Use desiccants or inert gas (e.g., argon) to prevent hydrolysis .

Q. Key Finding :

  • Degradation accelerates above 25°C, with a 15% loss in purity after 30 days at room temperature .

Q. What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

  • Ventilation : Use fume hoods to limit inhalation of vapors, which may cause respiratory irritation .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
  • Spill management : Neutralize spills with activated carbon or sodium bicarbonate; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., apoptosis induction vs. cytotoxicity)?

Methodological Answer:

  • Dose-response validation : Test across a wide concentration range (e.g., 1–100 μM) to distinguish apoptotic thresholds from nonspecific toxicity .
  • Assay selection : Combine flow cytometry (Annexin V/PI staining) with caspase-3 activity assays to confirm apoptosis .
  • Control experiments : Use known apoptosis inducers (e.g., staurosporine) and compare mechanistic pathways .

Q. Example Conflict :

  • At 50 μM, the compound induced apoptosis in HeLa cells but caused necrosis in primary hepatocytes, suggesting cell-type specificity .

Q. What strategies optimize in vivo delivery of this compound for bioactivity studies?

Methodological Answer:

  • Formulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability and reduce off-target effects .
  • Dosing frequency : Pilot studies with single vs. multiple doses (e.g., 5 mg/kg daily vs. 20 mg/kg weekly) to balance efficacy and toxicity .
  • Biofluid analysis : Monitor plasma levels via LC-MS to correlate pharmacokinetics with observed effects .

Q. How can computational modeling predict interactions between this compound and cellular targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to apoptosis-related proteins (e.g., Bcl-2, Bax) .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
  • Validation : Compare predicted binding affinities with experimental SPR or ITC data .

Q. What analytical techniques best characterize isothiocyanate purity and structural integrity?

Methodological Answer:

  • HPLC-DAD : Detect impurities at 254 nm with a C18 column and acetonitrile/water gradient .
  • NMR : Confirm structure via ¹H/¹³C shifts (e.g., δ 3.3 ppm for methyl-heptyl chain) .
  • FTIR : Identify isothiocyanate groups via peaks at 2050–2150 cm⁻¹ .

Q. How do researchers address discrepancies in reported EC₅₀ values across studies?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions .
  • Data normalization : Express activity relative to a housekeeping gene (e.g., GAPDH) to control for variability .
  • Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data from independent studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.